molecular formula C25H26N6O2 B2905600 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1013876-36-2

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2905600
CAS No.: 1013876-36-2
M. Wt: 442.523
InChI Key: FPDXPRWGXSRPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a pyrazole ring, an isopropyl group, a methyl group, and a naphthalen-1-ylmethyl group attached to a purine core

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(naphthalen-1-ylmethyl)-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2/c1-15(2)30-21-22(26-24(30)31-17(4)13-16(3)27-31)28(5)25(33)29(23(21)32)14-19-11-8-10-18-9-6-7-12-20(18)19/h6-13,15H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDXPRWGXSRPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, through cyclization reactions.

    Attachment of the isopropyl and methyl groups: Using alkylation reactions under controlled conditions.

    Formation of the purine core: Through condensation reactions involving appropriate purine precursors.

    Attachment of the naphthalen-1-ylmethyl group: Via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Ensuring the process is scalable for large-scale production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the naphthalen-1-ylmethyl group.

    8-(1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione: Lacks the 3,5-dimethyl groups on the pyrazole ring.

Uniqueness

The presence of the naphthalen-1-ylmethyl group and the specific substitution pattern on the pyrazole ring make 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.